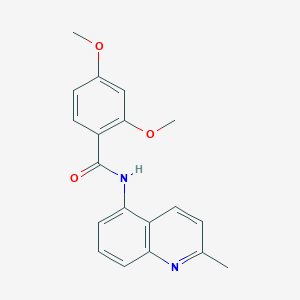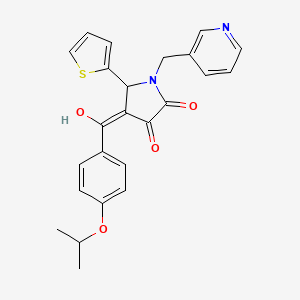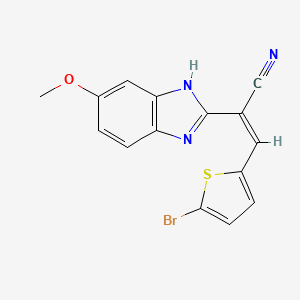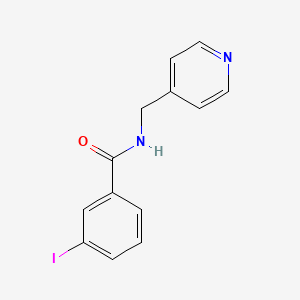
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the family of quinoxaline derivatives and has been found to be a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The compound has been synthesized using various methods and has shown promising results in a range of research applications.
作用機序
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. As a result, this compound reduces the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the excitatory response of neurons in the hippocampus and cortex. This has led to the suggestion that this compound may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and stroke.
実験室実験の利点と制限
One of the major advantages of using 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide. One area of research involves the development of more potent and selective AMPA receptor antagonists. Another area of research involves the use of this compound in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is growing interest in the use of this compound in the study of synaptic plasticity and learning and memory processes.
合成法
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-5-nitroquinoline in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain this compound.
科学的研究の応用
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide has been extensively studied for its potential use in scientific research. The compound has been found to be a potent antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. This makes this compound a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.
特性
IUPAC Name |
2,4-dimethoxy-N-(2-methylquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-9-14-16(20-12)5-4-6-17(14)21-19(22)15-10-8-13(23-2)11-18(15)24-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYJZOPIXKVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)

![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5338851.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
